
N-benzyl-4-chloro-N-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bencil-4-cloro-N-metilbutanamida: es un compuesto orgánico con la fórmula molecular C12H16ClNO. Se caracteriza por la presencia de un grupo bencilo, un átomo de cloro y un grupo metilo unidos a una cadena principal de butanamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-bencil-4-cloro-N-metilbutanamida generalmente involucra la reacción de cloruro de 4-clorobutanilo con N-metilbencilamina. La reacción se lleva a cabo en presencia de una base, como trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. Las condiciones de reacción a menudo incluyen un solvente como diclorometano y se llevan a cabo a bajas temperaturas para controlar la velocidad de reacción y el rendimiento.
Métodos de producción industrial: En un entorno industrial, la producción de N-bencil-4-cloro-N-metilbutanamida puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, lo cual es crucial para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones: La N-bencil-4-cloro-N-metilbutanamida puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reacciones de oxidación y reducción: El compuesto puede ser oxidado o reducido para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.
Hidrólisis: El enlace amida puede ser hidrolizado en condiciones ácidas o básicas para producir el ácido carboxílico y la amina correspondientes.
Reactivos y condiciones comunes:
Reacciones de sustitución: Reactivos como azida de sodio o tiocianato de potasio en solventes apróticos polares.
Reacciones de oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reacciones de reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Hidrólisis: Condiciones ácidas utilizando ácido clorhídrico o condiciones básicas utilizando hidróxido de sodio.
Principales productos formados:
Reacciones de sustitución: Formación de N-bencil-4-sustituidas-N-metilbutanamidas.
Reacciones de oxidación: Formación de ácido N-bencil-4-cloro-N-metilbutanoico.
Reacciones de reducción: Formación de N-bencil-4-cloro-N-metilbutanol.
Hidrólisis: Formación de ácido 4-clorobutanoico y N-metilbencilamina.
Aplicaciones Científicas De Investigación
La N-bencil-4-cloro-N-metilbutanamida tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su posible actividad biológica e interacciones con diversas biomoléculas.
Medicina: Explorado por sus posibles propiedades farmacológicas y como precursor en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de la N-bencil-4-cloro-N-metilbutanamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede ejercer sus efectos al unirse a estos objetivos y modular su actividad. Las vías exactas y los objetivos moleculares pueden variar según la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares:
N-bencil-4-clorobutanamida: Estructura similar pero carece del grupo metilo.
N-metil-4-clorobutanamida: Estructura similar pero carece del grupo bencilo.
N-bencil-4-cloro-N-etilbutanamida: Estructura similar pero tiene un grupo etilo en lugar de un grupo metilo.
Singularidad: La N-bencil-4-cloro-N-metilbutanamida es única debido a la presencia tanto de un grupo bencilo como de un grupo metilo, lo que puede influir en su reactividad química y actividad biológica. Esta combinación de grupos funcionales puede resultar en propiedades y aplicaciones distintas en comparación con sus análogos.
Propiedades
Número CAS |
671220-23-8 |
|---|---|
Fórmula molecular |
C12H16ClNO |
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
N-benzyl-4-chloro-N-methylbutanamide |
InChI |
InChI=1S/C12H16ClNO/c1-14(12(15)8-5-9-13)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
Clave InChI |
LLOYWZDOJHAMRQ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C(=O)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


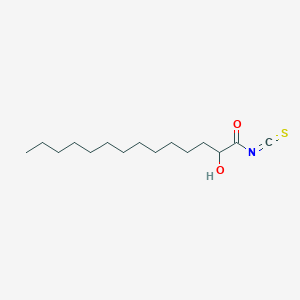
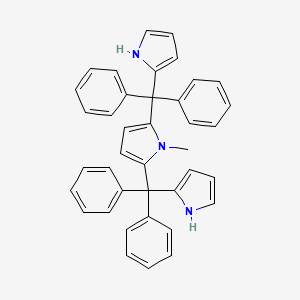
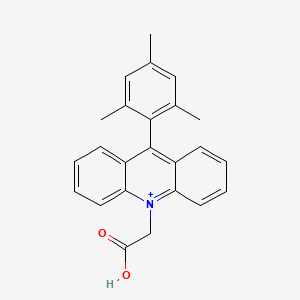
![9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene](/img/structure/B12537394.png)


![2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12537413.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid](/img/structure/B12537417.png)
![1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12537427.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide](/img/structure/B12537429.png)
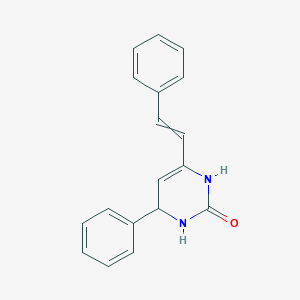
![4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline](/img/structure/B12537446.png)
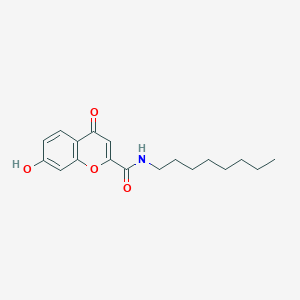
![1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester](/img/structure/B12537466.png)
